molecular formula C14H11BrN2O2 B14435097 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-59-8

5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B14435097
CAS No.: 74169-59-8
M. Wt: 319.15 g/mol
InChI Key: XGAOLKRIJWZBMI-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might start with the bromination of a precursor compound followed by cyclization to form the pyrano[2,3-c]pyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromine position .

Scientific Research Applications

5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:

  • 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
  • 5-Chloro-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Uniqueness

5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

CAS No.

74169-59-8

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

5-bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C14H11BrN2O2/c1-8-11-9(2)16-17(10-6-4-3-5-7-10)13(11)19-14(18)12(8)15/h3-7H,1-2H3

InChI Key

XGAOLKRIJWZBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=NN2C3=CC=CC=C3)C)Br

Origin of Product

United States

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